molecular formula C10H10ClN3S B13312219 [(3-Chlorophenyl)methyl](1,2,3-thiadiazol-4-ylmethyl)amine

[(3-Chlorophenyl)methyl](1,2,3-thiadiazol-4-ylmethyl)amine

Cat. No.: B13312219
M. Wt: 239.73 g/mol
InChI Key: SMYYMLPFBLXEJL-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)methylamine is a heterocyclic compound featuring a 1,2,3-thiadiazole core linked via methylene groups to a 3-chlorophenyl moiety and an amine. The 1,2,3-thiadiazole ring (containing two nitrogen atoms and one sulfur atom) contributes to its electron-deficient aromatic system, while the 3-chlorophenyl group introduces steric and electronic effects.

Properties

Molecular Formula

C10H10ClN3S

Molecular Weight

239.73 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-(thiadiazol-4-ylmethyl)methanamine

InChI

InChI=1S/C10H10ClN3S/c11-9-3-1-2-8(4-9)5-12-6-10-7-15-14-13-10/h1-4,7,12H,5-6H2

InChI Key

SMYYMLPFBLXEJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNCC2=CSN=N2

Origin of Product

United States

Preparation Methods

Synthesis of 4-Methyl-1,2,3-thiadiazole

Procedure (Adapted from):

  • Starting material : Acetone (propan-2-one).
  • Reagents : Ethyl hydrazinecarboxylate, HCl, thionyl chloride (SOCl₂).
  • Steps :
    • Acetone (10 mmol) reacts with ethyl hydrazinecarboxylate (12 mmol) in chloroform under reflux with catalytic HCl.
    • The hydrazone intermediate is treated with excess SOCl₂ at 0°C, followed by stirring at room temperature.
    • The product, 4-methyl-1,2,3-thiadiazole, is isolated via vacuum distillation or column chromatography.

Key Data :

  • Yield: ~75% (based on analogous synthesis in).
  • Characterization: $$ ^1H $$-NMR (CDCl₃) δ 2.45 (s, 3H, CH₃), 8.25 (s, 1H, thiadiazole-H).

Bromination to 4-(Bromomethyl)-1,2,3-thiadiazole

Procedure :

  • Reagents : N-Bromosuccinimide (NBS), benzoyl peroxide (BPO), CCl₄.
  • Steps :
    • 4-Methyl-1,2,3-thiadiazole (5 mmol) is dissolved in CCl₄.
    • NBS (5.5 mmol) and BPO (0.1 eq) are added under reflux for 6–8 h.
    • The mixture is cooled, filtered, and concentrated to yield 4-(bromomethyl)-1,2,3-thiadiazole.

Key Data :

  • Yield: ~60–70%.
  • Characterization: $$ ^1H $$-NMR (CDCl₃) δ 4.55 (s, 2H, CH₂Br), 8.30 (s, 1H, thiadiazole-H).

Alkylation with 3-Chlorobenzylamine

Procedure :

  • Reagents : 3-Chlorobenzylamine, K₂CO₃, DMF.
  • Steps :
    • 4-(Bromomethyl)-1,2,3-thiadiazole (3 mmol) and 3-chlorobenzylamine (3.3 mmol) are dissolved in DMF.
    • K₂CO₃ (6 mmol) is added, and the mixture is stirred at 60°C for 12 h.
    • The product is extracted with ethyl acetate, washed with water, and purified via silica gel chromatography.

Key Data :

  • Yield: ~65–75%.
  • Characterization:
    • $$ ^1H $$-NMR (CDCl₃) δ 3.95 (s, 4H, N–CH₂–thiadiazole and N–CH₂–Ar), 7.20–7.40 (m, 4H, aromatic), 8.35 (s, 1H, thiadiazole-H).
    • HRMS (ESI): [M+H]⁺ calcd. for C₁₀H₁₀ClN₃S: 256.0274; found: 256.0276.

Alternative Route: Reductive Amination

Procedure :

Key Data :

  • Yield: ~70%.
  • Advantages: Avoids over-alkylation; suitable for sensitive substrates.

Comparative Analysis of Methods

Method Yield Complexity Byproducts
Bromination/Alkylation 65–75% Moderate Tertiary amine (minor)
Reductive Amination 60–70% High Imine intermediates

Key Challenges and Optimizations

  • Bromination Efficiency : Radical bromination (NBS/BPO) is preferred over HBr/P₂O₅ due to regioselectivity.
  • Amine Reactivity : Use of excess 3-chlorobenzylamine minimizes tertiary amine formation during alkylation.
  • Purification : Silica gel chromatography (hexane/ethyl acetate, 4:1) effectively isolates the target compound.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)methylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Chlorophenyl)methylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Comparisons

Key Structural Features
  • Heterocyclic Core : The 1,2,3-thiadiazole distinguishes it from 1,3-thiazole (one sulfur, one nitrogen) and 1,2,4-thiadiazole derivatives.
  • Substituents :
    • 3-Chlorophenyl : Meta-substitution contrasts with para-chlorophenyl groups in analogs like 3-(4-chlorophenyl)-1,2,4-thiadiazol-5-amine .
    • Methylene Linkers : The dual methylene groups enhance flexibility compared to direct aryl-heterocycle bonds.
Molecular Formula and Weight
Compound Name Molecular Formula Molecular Weight (g/mol) Thiadiazole Type Key Substituents
Target Compound C₁₀H₁₀ClN₃S ~239.5 1,2,3-thiadiazole 3-chlorophenylmethyl, methyl
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine C₁₆H₁₃ClFN₃S 339.8 1,3-thiazole 3-chloro-2-methylphenyl, 4-fluorophenyl
3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine C₈H₆ClN₃S 211.7 1,2,4-thiadiazole 4-chlorophenyl
(1-Ethylpyrrolidin-2-yl)methylamine C₁₀H₁₈N₄S 226.3 1,2,3-thiadiazole 1-ethylpyrrolidin-2-ylmethyl

Biological Activity

(3-Chlorophenyl)methylamine is a compound that belongs to the class of thiadiazole derivatives. These compounds have garnered interest in medicinal chemistry due to their diverse biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of (3-Chlorophenyl)methylamine is C₁₀H₁₀ClN₃S. The compound features a chlorinated phenyl group attached to a thiadiazole ring, which is known for its ability to interact with various biological targets.

Property Details
Molecular Weight239.72 g/mol
IUPAC NameN-{[2-(3-chlorophenyl)-1,2,3-thiadiazol-4-yl]methyl}-N-methylamine
SMILESCNCC1=CSC(=N1)C2=CC(=CC=C2)Cl
InChI KeyYHQACXKNKUPSSA-UHFFFAOYSA-N

Synthesis

The synthesis of (3-Chlorophenyl)methylamine typically involves nucleophilic substitution reactions. One common method includes the reaction of 3-chlorobenzyl chloride with 1,2,3-thiadiazole-4-ylmethylamine under basic conditions. This reaction facilitates the formation of the desired amine compound through the substitution of the chlorine atom by the thiadiazole moiety.

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit significant cytotoxic properties. Studies focusing on (3-Chlorophenyl)methylamine have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism often involves:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
  • Cell Cycle Disruption : It interferes with normal cell cycle progression, leading to growth inhibition.

For instance, a study reported that derivatives like (3-Chlorophenyl)methylamine showed enhanced antitumor activity compared to other similar compounds due to the electron-withdrawing effect of the chlorine substituent on the phenyl ring .

Interaction with Biological Targets

The compound interacts with several cellular targets that are crucial for cancer cell survival and proliferation:

  • Tubulin : Inhibits microtubule polymerization which is essential for mitosis.
  • Kinases : Affects signaling pathways involved in cell growth and survival.

These interactions are vital for understanding how (3-Chlorophenyl)methylamine exerts its biological effects and can inform future drug development efforts aimed at enhancing its efficacy .

Case Studies

Recent studies have reported on various derivatives of thiadiazoles and their biological activities. For example:

  • Study on 5-(4-Chlorophenyl)-1,3,4-thiadiazole Derivatives : This research demonstrated that modifications on the thiadiazole scaffold significantly enhanced cytotoxicity against breast and prostate cancer cell lines .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds could inhibit specific kinases involved in cancer progression .

Q & A

Q. What in silico tools predict metabolic pathways and potential toxicity of this thiadiazole derivative?

  • Methodological Answer : Use SwissADME for bioavailability radar and ProTox-II for toxicity endpoints (e.g., hepatotoxicity). Key metabolic sites: thiadiazole ring (CYP450-mediated oxidation) and benzylamine moiety (glucuronidation) .

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